DK-AH 269 DK-AH 269 DK-AH 269 blocks hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (IC50 = 0.62 µM in mouse sinoatrial node cells). DK-AH 269 slows heart rate by decreasing the spontaneous firing rate of the sinoatrial node in the heart. Using telemetric ECG recordings in mice, it reduced heart rate in a dose-dependent fashion with an ED50 of 1.2 mg/kg. DK-AH 269 also has proarrhythmic properties at concentrations higher than 5 mg/kg.
Cilobradine is an HCN Channel blocker; an open channel blocker of neuronal Ih and related cardiac If channels. Target: HCN Channel blockerCilobradine is a HCN channel blocker that is about 3 times more potent than ZD7288. At a concentration of 10 μM, Cilobradine inhibits WT mHCN2 channel current by 86 ± 2% (n = 5). In contrast, I432A and A425G channel currents were only reduced by 14 ± 1% (n = 4) and 19 ± 2% (n = 8), respectively, by this concentration of Cilobradine. The double mutant (I432A/A425G) channel was even less sensitive to 10 μM Cilobradine (8 ± 2% inhibition; n = 4).
Brand Name: Vulcanchem
CAS No.: 186097-54-1
VCID: VC0003636
InChI: InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1
SMILES: COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Molecular Formula: C28H39ClN2O5
Molecular Weight: 519.1 g/mol

DK-AH 269

CAS No.: 186097-54-1

Cat. No.: VC0003636

Molecular Formula: C28H39ClN2O5

Molecular Weight: 519.1 g/mol

* For research use only. Not for human or veterinary use.

DK-AH 269 - 186097-54-1

CAS No. 186097-54-1
Molecular Formula C28H39ClN2O5
Molecular Weight 519.1 g/mol
IUPAC Name 3-[[(3S)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-3-yl]methyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Standard InChI InChI=1S/C28H38N2O5.ClH/c1-32-24-8-7-20(14-25(24)33-2)9-12-29-11-5-6-21(18-29)19-30-13-10-22-15-26(34-3)27(35-4)16-23(22)17-28(30)31;/h7-8,14-16,21H,5-6,9-13,17-19H2,1-4H3;1H/t21-;/m0./s1
Standard InChI Key MTAKUIYCCYKGJJ-BOXHHOBZSA-N
Isomeric SMILES COC1=C(C=C(C=C1)CCN2CCC[C@@H](C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
SMILES COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Canonical SMILES COC1=C(C=C(C=C1)CCN2CCCC(C2)CN3CCC4=CC(=C(C=C4CC3=O)OC)OC)OC.Cl
Appearance Assay:≥98%A crystalline solid

Chemical Structure and Physicochemical Properties

DK-AH 269 is a benzazepinone derivative characterized by a complex structure featuring multiple methoxy groups and a piperidinylmethyl substituent. The compound’s canonical SMILES string is:
COC1=CC=C(CCN2CCC[C@H](CN3CCc4cc(OC)c(OC)cc4CC3=O)C2)C=C1OC.Cl\text{COC1=CC=C(CCN2CCC[C@H](CN3CCc4cc(OC)c(OC)cc4CC3=O)C2)C=C1OC.Cl} .

Key Physicochemical Properties:

PropertyValue
Molecular Weight519.07 g/mol
FormulaC28H39ClN2O5\text{C}_{28}\text{H}_{39}\text{ClN}_2\text{O}_5
CAS Number186097-54-1
Solubility (DMSO)112.5 mg/mL (216.73 mM)
Solubility (H2_2O)91 mg/mL (175.31 mM)
Storage Conditions-20°C (powder), -80°C (solution)

The hydrochloride salt enhances its solubility in aqueous and dimethyl sulfoxide (DMSO) solutions, facilitating in vitro and ex vivo applications .

Pharmacological Profile and Mechanisms of Action

DK-AH 269 selectively inhibits HCN channels, which mediate the hyperpolarization-activated cation current (IhI_h/IfI_f). These channels are pivotal in setting resting membrane potentials and regulating rhythmic activity in cardiac sinoatrial node cells and central neurons .

Key Pharmacodynamic Features:

  • Potency: DK-AH 269 is approximately threefold more potent than ZD7288, a well-characterized HCN blocker. At 10 μM, it inhibits wild-type mHCN2 channel currents by 86 ± 2%, whereas mutant channels (I432A, A425G) show reduced sensitivity (14–19% inhibition) .

  • Selectivity: The compound preferentially targets HCN2 and HCN4 isoforms, which dominate in cardiac and thalamic neurons, respectively .

  • Kinetics: As an open-channel blocker, DK-AH 269 requires channel activation for binding, leading to use-dependent inhibition .

Cardiovascular Applications

Modulation of Cardiac Pacemaker Activity

In isolated rabbit hearts, DK-AH 269 reduces heart rate by 30–40% without compromising contractility. This bradycardic effect correlates with a 25% decrease in myocardial oxygen consumption (MVO2\text{MVO}_2), suggesting improved energetic efficiency during ischemia . The compound’s ability to prolong diastolic depolarization in sinoatrial node cells underlies its therapeutic potential in tachyarrhythmias .

Ionic Current Modulation

In cardiac-derived H9c2 cells, DK-AH 269 suppresses the hyperpolarization-activated cation current (IhI_h) and delays rectifier potassium current (IKrI_{\text{Kr}}), stabilizing action potential duration . This dual activity may mitigate arrhythmogenic triggers in ventricular myocardium.

Neuropharmacological Insights

Antidepressant Effects

Recent studies demonstrate that DK-AH 269 mimics ketamine’s rapid antidepressant effects in chronic social defeat stress models. By inhibiting HCN channels in ventral tegmental area dopamine neurons, it normalizes hyperactivity and restores reward-related behaviors within 24 hours . This effect persists for ≥7 days, paralleling ketamine’s sustained efficacy .

Comparative Analysis with Other HCN Blockers

ParameterDK-AH 269ZD7288Cs+^+
Potency (IC50_{50})0.62 μM (Ih_h)1.8 μM (Ih_h)1–3 mM (Ih_h)
ReversibilityReversibleIrreversiblePartially Reversible
SpecificityHCN2/HCN4Pan-HCNNon-selective
Cardiac EffectsBradycardiaBradycardiaArrhythmias

DK-AH 269’s reversibility and isoform selectivity offer advantages over ZD7288 and cesium, particularly in chronic experimental paradigms .

Clinical Implications and Future Directions

Preclinical data position DK-AH 269 as a candidate for:

  • Rate Control in Atrial Fibrillation: Its bradycardic effect could complement existing antiarrhythmics .

  • Treatment-Resistant Depression: Rapid HCN modulation in dopaminergic circuits presents a novel mechanism for mood disorders .

  • Neuropathic Pain: HCN channels in dorsal root ganglia are implicated in allodynia, a target for future analgesics .

Ongoing research must address pharmacokinetic limitations, including blood-brain barrier penetration and metabolite profiling.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator